molecular formula C18H18O2 B14617710 Methyl 2-methyl-4,4-diphenylbut-3-enoate CAS No. 59158-97-3

Methyl 2-methyl-4,4-diphenylbut-3-enoate

Cat. No.: B14617710
CAS No.: 59158-97-3
M. Wt: 266.3 g/mol
InChI Key: NIRCZAQGSLELSA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,4-diphenylbut-3-enoate is an organic compound with the molecular formula C18H18O2. It is a methyl ester derivative of 2-methyl-4,4-diphenylbut-3-enoic acid. This compound is known for its unique structural features, which include a conjugated double bond and two phenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4,4-diphenylbut-3-enoate typically involves the esterification of 2-methyl-4,4-diphenylbut-3-enoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction time. The choice of solvents and purification techniques, such as distillation or crystallization, also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4,4-diphenylbut-3-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 2-methyl-4,4-diphenylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4,4-diphenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets such as enzymes or receptors. The phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4-diphenylbut-3-enoate
  • Methyl 2-methyl-3-phenylpropanoate
  • Methyl 2,2-diphenylbutanoate

Uniqueness

Methyl 2-methyl-4,4-diphenylbut-3-enoate is unique due to its specific structural features, such as the conjugated double bond and the presence of two phenyl groups. These characteristics impart distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

CAS No.

59158-97-3

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

methyl 2-methyl-4,4-diphenylbut-3-enoate

InChI

InChI=1S/C18H18O2/c1-14(18(19)20-2)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

NIRCZAQGSLELSA-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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